

Thiobenzoic acid CAS number 98-91-9 properties

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Compound of Interest

Compound Name: Thiobenzoic acid

Cat. No.: B045634

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An In-depth Technical Guide to **Thiobenzoic Acid** (CAS 98-91-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiobenzoic acid (CAS 98-91-9), an organosulfur compound with the formula C_6H_5COSH , is a significant aryl thiocarboxylic acid.^[1] It serves as a crucial intermediate and reagent in various fields, including organic synthesis and the development of pharmaceuticals and agrochemicals.^{[2][3]} This document provides a comprehensive overview of its core properties, synthesis protocols, key chemical behaviors, and safety considerations, tailored for a technical audience. Its distinct reactivity, stemming from the thiol group, makes it a subject of interest for advanced chemical applications.

Core Properties and Data

Thiobenzoic acid is a pale yellow liquid or solid that freezes just below room temperature.^[1]^[4] It possesses a characteristic sulfurous or pungent odor.^{[2][5]} The compound's properties are summarized in the tables below.

Table 1: Chemical Identifiers

Identifier	Value
CAS Number	98-91-9[1]
IUPAC Name	Benzenecarbothioic S-acid[1]
Molecular Formula	C ₇ H ₆ OS[1]
Molar Mass	138.18 g·mol ⁻¹ [1]
SMILES	C1=CC=C(C=C1)C(=O)S[1]
InChI Key	UIJGNTRUPZPVNG-UHFFFAOYSA-N[5][6]
EC Number	202-712-9[1]

Table 2: Physicochemical Properties

Property	Value
Appearance	Pale yellow liquid or solid[1][2][4]
Melting Point	15-24 °C (59-75 °F; 288-297 K)[1][2][4][6]
Boiling Point	222 °C (432 °F; 495 K)[1]; 122 °C at 30 mmHg[6]; 80-87 °C at 10 Torr[2]
Density	~1.174 - 1.1775 g/cm ³ at 25 °C[1][4][6]
Vapor Pressure	0.1 (Unit not specified)[1]
Refractive Index	n _{20/D} 1.605[6]
pKa	2.48[1]
Solubility	Soluble in water[1]. Mixes freely with BTX and alcohol; insoluble in water[2]. Soluble in organic solvents, limited in water[5]. More soluble in polar organic solvents like methanol and ethanol than nonpolar solvents like hexane[7].

Note: Conflicting data on water solubility exists in the literature. While some sources state it is soluble, others indicate it is insoluble or has limited solubility. It is generally more soluble in

organic solvents.

Table 3: Safety and Handling Data

Property	Value
Flash Point	94 °C (201.2 °F) - closed cup[6]
Hazard Classifications	Skin Irritation (Category 2), Eye Irritation (Category 2), Specific target organ toxicity — single exposure (Category 3, Respiratory system)[6][8]
Signal Word	Warning[6][9]
Storage Temperature	2-8°C[4][6]
Stability	Stable under standard conditions, but can oxidize in air.[4][7] Recommended to store under an inert atmosphere.[4][10]

Experimental Protocols: Synthesis

Thiobenzoic acid can be prepared via several methods. The most common laboratory-scale synthesis involves the reaction of benzoyl chloride with a hydrosulfide salt.

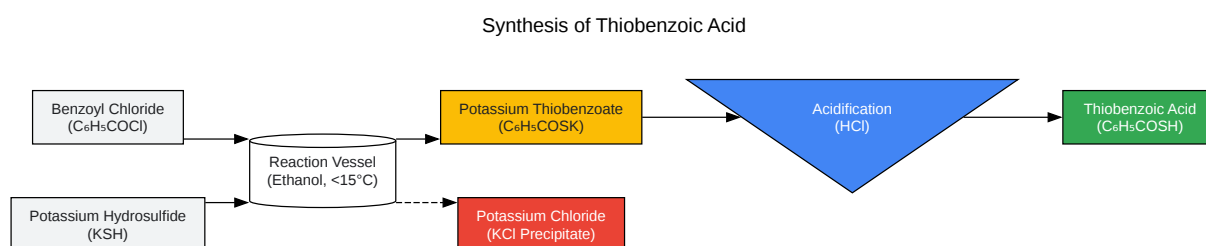
Protocol 1: Synthesis from Benzoyl Chloride and Potassium Hydrosulfide

This method is a widely cited procedure for preparing **thiobenzoic acid**.[\[1\]\[11\]](#)

Methodology:

- Preparation of Ethanolic KSH: A solution of potassium hydroxide (KOH) in 90% ethanol is prepared in a three-necked flask with mechanical stirring. The solution is cooled and saturated with hydrogen sulfide (H₂S) gas until it no longer gives an alkaline reaction. This process converts the KOH to potassium hydrosulfide (KSH).[\[11\]](#)
- Reaction: Freshly distilled benzoyl chloride is added dropwise to the ethanolic KSH solution while maintaining the temperature below 15°C with stirring.[\[11\]](#)

- Isolation of Potassium Thiobenzoate: After the addition is complete, the mixture is stirred for an additional hour. The precipitated potassium chloride (KCl) is removed by filtration. The filtrate is then evaporated to dryness under reduced pressure to yield a solid residue, mainly consisting of potassium thiobenzoate.[11]
- Acidification and Extraction: The solid residue is dissolved in cold water. The aqueous solution is extracted with benzene to remove any neutral impurities. The aqueous layer is then acidified with cold 6N hydrochloric acid (HCl), causing the **thiobenzoic acid** to precipitate or form an oil.[11]
- Final Purification: The **thiobenzoic acid** is extracted from the acidified solution using peroxide-free ether. The ether layer is washed with cold water and dried over anhydrous sodium sulfate.[11] The solvent is then removed to yield the final product.



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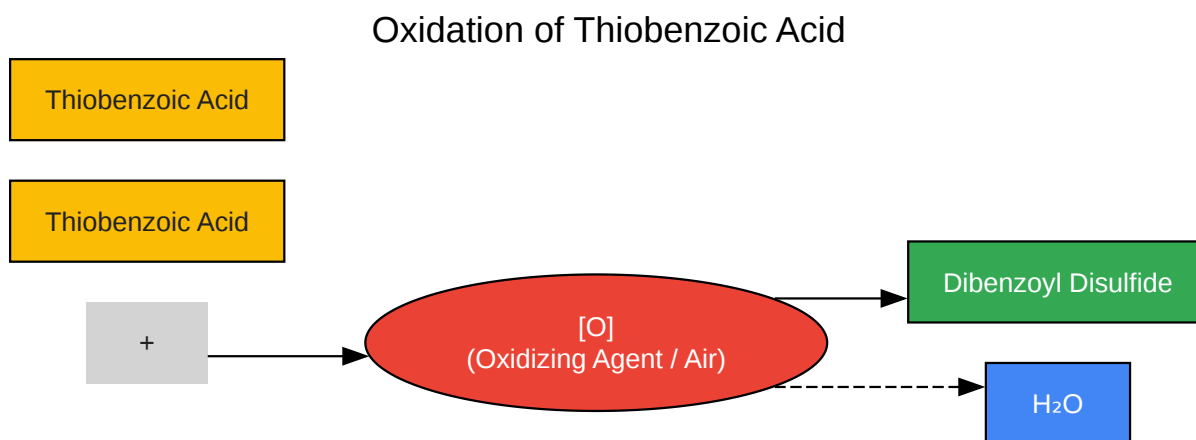
Caption: Workflow for **Thiobenzoic Acid** Synthesis.

Key Chemical Reactions

The chemistry of **thiobenzoic acid** is dominated by the reactivity of the S-H bond. It is significantly more acidic than its oxygen analog, benzoic acid, with a pK_a of approximately 2.5, making it almost 100 times stronger.[1][4]

Oxidation to Disulfide

In the presence of oxidizing agents, or even upon prolonged exposure to air, **thiobenzoic acid** is oxidized to dibenzoyl disulfide.[1][4] This reaction is a key consideration for its storage and handling.



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Caption: Oxidation Reaction Pathway.

Nucleophilic Reactions

The conjugate base, thiobenzoate ($\text{C}_6\text{H}_5\text{COS}^-$), is an effective nucleophile.[4] This property is widely exploited in organic synthesis for the introduction of the benzoylthio group into molecules, which can subsequently be hydrolyzed to reveal a thiol.

Spectroscopic Data

While a comprehensive set of spectra is best obtained from dedicated databases, general information is available.

- ^{13}C NMR: ChemicalBook provides reference spectra for **Thiobenzoic acid** (CAS 98-91-9). [12]
- ^1H NMR: Reference spectra are available for derivatives such as **Thiobenzoic acid** S-amino ester.[13]

- Microwave Spectroscopy: The structure of **thiobenzoic acid** has been characterized by broadband and cavity microwave spectroscopy, confirming a planar CC(O)SH group with syn geometry.[\[1\]](#)[\[14\]](#)

Applications in Research and Development

Thiobenzoic acid is a versatile tool in several areas:

- Organic Synthesis: It is a primary reagent for thioesterification and the synthesis of more complex thiol-containing compounds.[\[7\]](#)[\[15\]](#) It can function as a hydrogen atom transfer (HAT) catalyst and a photoexcited single-electron reducing agent in certain C-H functionalization reactions.[\[16\]](#)
- Pharmaceutical and Agrochemical Synthesis: It serves as an intermediate or building block in the synthesis of various drugs and agrochemicals, valued for its ability to introduce sulfur atoms selectively.[\[2\]](#)[\[3\]](#)
- Biochemistry Research: The reactivity of the thiol group makes it a useful compound for studying proteins and enzymes that contain thiol groups and for investigating metal-thiolate interactions.[\[7\]](#)

Safety and Handling

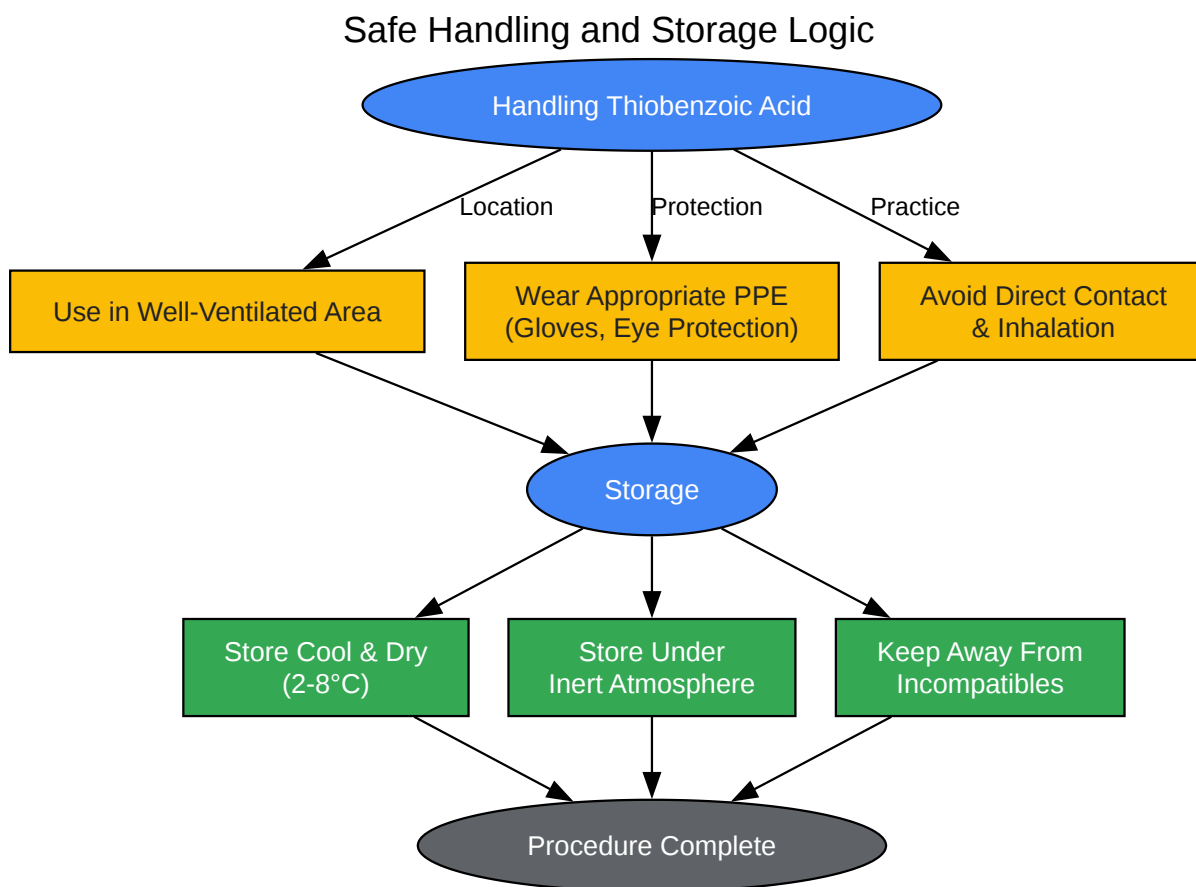
Handling:

- **Thiobenzoic acid** is classified as a skin and eye irritant and may cause respiratory irritation.[\[6\]](#)[\[8\]](#)[\[9\]](#)
- Use in a well-ventilated area is required.[\[17\]](#)
- Personal protective equipment (PPE), including gloves, eye protection (safety glasses or face shield), and appropriate respiratory protection, should be worn.[\[6\]](#)[\[9\]](#)
- Avoid personal contact, including inhalation. Wash hands thoroughly after handling.[\[8\]](#)[\[17\]](#)

Storage:

- Store in a cool, dry, well-ventilated place, typically refrigerated at 2-8°C.[\[4\]](#)[\[6\]](#)[\[17\]](#)

- Due to its sensitivity to air oxidation, it should be stored under an inert atmosphere.[4][10]
- Keep containers tightly closed and away from incompatible materials such as strong acids, bases, and oxidizing agents.[8]



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Caption: Key Safety Workflow.

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